Validated Crystallographic Binder vs. Generic Piperazine Building Blocks
Unlike most commercial piperazine building blocks, 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one has been experimentally validated as a crystallographic fragment hit against endothiapepsin. In the PanDDA analysis group deposition (PDB 5RCC), the compound exhibits a real space R-factor of 0.186 and a real space correlation coefficient of 0.837, indicating excellent fit to the electron density map at the target's active site. [1] In contrast, a typical generic piperazine building block lacks any such co-crystal structure data, making its binding competence entirely unproven. This structural validation serves as direct evidence of its ability to engage a biologically relevant target in a specific and reproducible manner.
| Evidence Dimension | Crystallographic binding pose validation |
|---|---|
| Target Compound Data | Real space R-factor: 0.186; Real space correlation coefficient: 0.837 |
| Comparator Or Baseline | Generic piperazine building blocks (e.g., 1-(piperazin-1-yl)ethan-1-one): No co-crystal structure data available |
| Quantified Difference | Qualitative difference: Validated binding vs. unproven binding |
| Conditions | Endothiapepsin, PDB 5RCC, X-ray diffraction, 1.04 Å resolution |
Why This Matters
For procurement in fragment-based drug discovery, a compound with a proven binding pose eliminates the risk of purchasing an inactive fragment, saving screening resources.
- [1] RCSB PDB Ligand Validation Report for RDV in 5RCC. Best-fitted instance: 5RCC_RDV_A_402. https://www.rcsb.org/ligand-validation/5RCC/RDV View Source
